1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol
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Overview
Description
1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxetane ring, an amino group, and a trifluoroethanol moiety, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-aminooxetan-3-ylmethanol with trifluoroacetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxetane ring can be reduced under specific conditions to yield open-chain alcohols.
Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Scientific Research Applications
1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antiviral applications, it acts as a fusion inhibitor, preventing the virus from entering host cells. This involves binding to viral fusion proteins and blocking their activity, thereby inhibiting viral replication .
Comparison with Similar Compounds
(3-Aminooxetan-3-yl)methanol: Shares the oxetane ring and amino group but lacks the trifluoroethanol moiety.
Ziresovir: An antiviral compound with a similar oxetane structure, used in the treatment of RSV.
Uniqueness: 1-(3-Aminooxetan-3-yl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoroethanol group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds and in medicinal chemistry for the development of novel therapeutics .
Properties
IUPAC Name |
1-(3-aminooxetan-3-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3(10)4(9)1-11-2-4/h3,10H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPINNMZOBLYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(C(F)(F)F)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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